Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate
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Overview
Description
Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate is a complex organic compound with a unique structure that combines a pyrido[1,2-a]pyrimidine core with a formyl and oxo functional group. This compound is of significant interest in medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[1,2-a]pyrimidine core, which can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and β-dicarbonyl compounds under acidic or basic conditions .
The formyl group can be introduced via a Vilsmeier-Haack reaction, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the formylated intermediate .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Methyl bromoacetate in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Methyl 2-(3-carboxy-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate.
Reduction: Methyl 2-(3-hydroxymethyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate is primarily due to its ability to interact with specific molecular targets. The formyl and oxo groups can form hydrogen bonds with amino acid residues in the active sites of enzymes, while the pyrido[1,2-a]pyrimidine core can engage in π-π stacking interactions with aromatic residues. These interactions can inhibit the activity of enzymes such as protein kinases, thereby modulating signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds also possess a fused pyrimidine ring and exhibit similar biological activities, particularly as kinase inhibitors.
Quinazoline derivatives: Known for their anticancer properties, these compounds share structural similarities with pyrido[1,2-a]pyrimidines and are used in targeted cancer therapies.
Furo[2,3-d]pyrimidine derivatives: These compounds are studied for their potential in various therapeutic applications due to their unique structural features and biological activities.
Uniqueness
Methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both formyl and oxo groups allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry.
Properties
IUPAC Name |
methyl 2-(3-formyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-18-10(16)7-19-11-8(6-15)12(17)14-5-3-2-4-9(14)13-11/h2-6H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYHFNDKCLPKBLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=C(C(=O)N2C=CC=CC2=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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